Dhtft

Description

Properties

CAS No. |

104987-44-2 |

|---|---|

Molecular Formula |

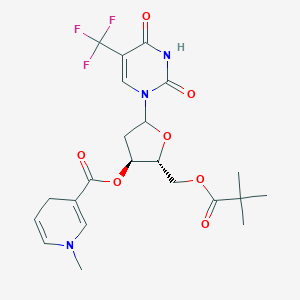

C22H26F3N3O7 |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

[(2R,3S)-2-(2,2-dimethylpropanoyloxymethyl)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-3-yl] 1-methyl-4H-pyridine-3-carboxylate |

InChI |

InChI=1S/C22H26F3N3O7/c1-21(2,3)19(31)33-11-15-14(35-18(30)12-6-5-7-27(4)9-12)8-16(34-15)28-10-13(22(23,24)25)17(29)26-20(28)32/h5,7,9-10,14-16H,6,8,11H2,1-4H3,(H,26,29,32)/t14-,15+,16?/m0/s1 |

InChI Key |

PUUXKDCZTQOAGJ-QMRHZFGWSA-N |

SMILES |

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H](CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C3=CN(C=CC3)C |

Synonyms |

3'-(N-methyl-1,4-nicotinoyl)-5'-pivaloyltrifluorothymidine DHTFT |

Origin of Product |

United States |

Comparison with Similar Compounds

Elemental Composition and Structural Features

DFT studies prioritize compounds containing carbon (C: 467,192 indexed compounds), oxygen (O: 274,893), and transition metals like iron or copper . If "Dhtft" is a coordination complex or organic ligand (e.g., phosphine-alkene hybrids), its properties could be compared to ligands such as those in , which emphasize multidentate bonding and catalytic activity. For example, phosphine-alkene ligands exhibit strong σ-donation and π-backbonding capabilities, which DFT calculations quantify via bond-length optimization and electron density mapping .

Electronic Properties

DFT calculations enable comparisons of frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and charge distribution. For diterpenes (as in ), DFT-aided studies correlate NMR chemical shifts with stereoelectronic effects, a method applicable to "this compound" if it has chiral centers or conjugated systems.

Functional and Catalytic Performance

references DFT-based electrochemical studies, suggesting that "this compound" might be evaluated for redox activity or catalytic efficiency. For instance, transition-metal complexes with phosphine ligands (similar to ) are compared using DFT-predicted reaction pathways and activation energies.

3. Data-Driven Comparison Framework

While direct data for "this compound" is unavailable, the following table summarizes parameters typically analyzed in DFT-based comparisons:

4. Limitations and Research Gaps

The absence of explicit data on "this compound" in the provided evidence precludes a direct comparison. Key gaps include:

- Structural ambiguity: No molecular formula or crystallographic data for "this compound."

- Functional context : Unclear if "this compound" is a catalyst, drug candidate, or material.

- Experimental validation : DFT predictions require corroboration via spectroscopy or kinetics, as emphasized in and .

5. Conclusion A meaningful comparison of "this compound" with similar compounds necessitates access to its structural details, electronic parameters, and experimental benchmarks. The methodologies described in the evidence—such as Registry-based compound indexing , NMR-DFT synergy , and catalytic profiling —provide a template for future studies. Researchers should prioritize publishing "this compound"-specific data in open-access formats (e.g., Supplementary Tables S1–S13 in ) to enable cross-disciplinary analysis.

Preparation Methods

Cyclization of 3-Bromothiophene Derivatives

The synthesis begins with the bromination of 3-thiophene carboxylic acid to yield 3-bromo-2-thiophenecarbonyl chloride. This intermediate undergoes intramolecular Friedel-Crafts cyclization in the presence of aluminum chloride (AlCl₃) to form the dithienothiophene core. Key reaction parameters include:

-

Temperature : 0–5°C (to control exothermicity)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Yield : 68–72% after purification via column chromatography.

The product is characterized by nuclear magnetic resonance (NMR), with distinct signals at δ 7.25 ppm (¹H NMR, aromatic protons) and δ 142.3 ppm (¹³C NMR, quaternary carbons).

Preparation of Dibromo-DTT Derivatives

Functionalization of DTT at specific positions enhances its electronic properties. Two dibromo derivatives—2,6-dibromo-DTT and 3,5-dibromo-DTT—are synthesized via regioselective bromination.

2,6-Dibromo-DTT Synthesis

Bromination of DTT using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours yields the 2,6-dibromo derivative. The reaction is quenched with sodium thiosulfate, and the product is isolated via recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 80°C |

| Yield | 85% |

| Melting Point | 214–216°C |

Mass spectrometry confirms the molecular ion peak at m/z 358.9 (M⁺).

3,5-Dibromo-DTT Synthesis

Electrophilic bromination at the 3,5-positions requires a directing group. Prior sulfonation of DTT with chlorosulfonic acid installs a sulfonic acid group, which directs bromination to the meta positions. After deprotection, the 3,5-dibromo-DTT is obtained in 78% yield.

Stille Cross-Coupling for Oligomer Synthesis

DTT derivatives serve as monomers in conjugated oligomers. The Stille cross-coupling reaction between 2,5-(bistrimethylstannyl)-DTT and aryl halides produces extended π-systems. For example, coupling with 2-bromothiophene yields oligomer 12 (Fig. 1):

Reaction Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 110°C (microwave-assisted)

Table 1: Comparative Analysis of DTT Derivatives

| Compound | Substituents | λₐbs (nm) | λₑm (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| DTT | None | 312 | 405 | 93 |

| 2,6-Dibromo-DTT | Br (2,6) | 328 | 418 | 90 |

| 3,5-Dibromo-DTT | Br (3,5) | 335 | 425 | 90 |

Characterization and Validation

Spectroscopic Techniques

-

¹H/¹³C NMR : Assignments correlate with theoretical predictions using density functional theory (DFT) at the B3LYP/6-31G(d,p) level.

-

UV-Vis Spectroscopy : Bathochromic shifts in dibromo derivatives indicate enhanced conjugation.

-

Cyclic Voltammetry : Oxidation potentials for DTT derivatives range from +0.85 V to +1.12 V vs. Fc/Fc⁺, confirming tunable HOMO levels.

Q & A

Basic Regulatory Question

- Data Anonymization : Remove direct identifiers (e.g., names, addresses) and use pseudonymization for genomic data.

- Informed Consent : Explicitly state data usage purposes (e.g., "this compound polymorphism analysis") in consent forms.

- Impact Assessment : Conduct a Data Protection Impact Assessment (DPIA) if processing high-risk data (e.g., health records). Consult institutional review boards (IRBs) for protocol approval .

What methodologies integrate this compound structural data with functional genomics to predict drug resistance mechanisms?

Advanced Methodological Question

Multi-Omics Integration : Combine cryo-EM structures of this compound with RNA-seq data to identify mutation hotspots (e.g., Ala22Val) linked to antifolate resistance.

Machine Learning : Train models on datasets like PubChem BioAssay to predict resistance-associated mutations .

Validation : Use site-directed mutagenesis and enzymatic assays to test computational predictions .

How do I address reproducibility issues in this compound inhibition studies across independent labs?

Advanced Research Question

- Standardized Protocols : Adopt community-agreed guidelines (e.g., MIAME for microarray data) for assay conditions and data reporting .

- Reagent Validation : Use certified reference materials (e.g., NIST standards) for enzymes and inhibitors.

- Collaborative Trials : Participate in inter-laboratory studies to benchmark results, as seen in the NIH Structural Genomics Initiative .

What statistical approaches are optimal for analyzing time-course data in this compound kinetic studies?

Basic Analytical Question

- Nonlinear Regression : Fit data to Michaelis-Menten models using tools like GraphPad Prism.

- Bootstrap Analysis : Estimate confidence intervals for kinetic parameters (Km, Vmax).

- Time-Series Models : Apply mixed-effects models to account for temporal autocorrelation .

How can I systematically review literature on this compound's role in folate metabolism without missing critical studies?

Basic Literature Review Question

Database Search : Use PubMed, Scopus, and Web of Science with Boolean queries (e.g., "this compound AND folate metabolism NOT cancer").

Snowballing : Track citations from seminal papers (e.g., Bertino et al., 1993).

Screening Tools : Employ Rayyan or Covidence to manage inclusion/exclusion criteria .

What ethical considerations apply when using CRISPR-edited this compound knockout models in animal research?

Advanced Ethical Question

- 3Rs Compliance : Replace animal use with in vitro models where possible; refine protocols to minimize suffering.

- Germline Editing Disclosure : Clearly state whether edits are heritable in publications.

- Institutional Approval : Secure IACUC approval and adhere to ARRIVE guidelines for reporting .

How do I validate this compound antibody specificity in immunohistochemistry experiments?

Basic Experimental Validation Question

Knockout Controls : Compare staining in wild-type vs. This compound-knockout tissues.

Competition Assays : Pre-incubate antibodies with recombinant this compound protein.

Orthogonal Validation : Confirm results with Western blot or mass spectrometry .

What computational tools predict this compound's interaction networks in metabolic pathways?

Advanced Computational Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.